4-Methyl-1-(3-methylphenyl)pentan-1-amine, also known as a synthetic cathinone, is a compound that has garnered attention for its psychoactive properties and potential applications in scientific research. This compound is classified under the category of substituted phenethylamines and is structurally related to other psychoactive substances, making it a subject of interest in both chemistry and pharmacology.
4-Methyl-1-(3-methylphenyl)pentan-1-amine falls under the classification of amines due to the presence of an amine functional group. It is also categorized as a psychoactive substance because of its effects on neurotransmitter systems in the brain, particularly dopamine and serotonin pathways.
The synthesis of 4-Methyl-1-(3-methylphenyl)pentan-1-amine typically involves the reaction of an α-bromoketone with an amine. A common method includes:
The reaction generally proceeds via nucleophilic substitution where the amine attacks the electrophilic carbon in the bromoketone, leading to the formation of 4-Methyl-1-(3-methylphenyl)pentan-1-amine .
The molecular formula of 4-Methyl-1-(3-methylphenyl)pentan-1-amine is , with a molecular weight of approximately 191.31 g/mol. The structural representation can be described as follows:
This structure features a pentane backbone with a methyl group at the fourth position and a 3-methylphenyl group at the first position .
Property | Value |
---|---|
Molecular Formula | C13H21N |
Molecular Weight | 191.31 g/mol |
IUPAC Name | 4-Methyl-1-(3-methylphenyl)pentan-1-amine |
InChI | InChI=1S/C13H21N/c1... |
InChI Key | XNHAEUNVQZCFEA-UHFFFAOYSA-N |
4-Methyl-1-(3-methylphenyl)pentan-1-amine participates in various chemical reactions:
Oxidation:
Reduction:
Substitution:
The conditions for these reactions vary:
The mechanism by which 4-Methyl-1-(3-methylphenyl)pentan-1-amine exerts its effects involves the inhibition of monoamine transporters. This action increases levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft, contributing to its psychoactive effects .
4-Methyl-1-(3-methylphenyl)pentan-1-amine is typically encountered as a colorless or pale yellow liquid with a characteristic odor.
The compound exhibits stability under standard laboratory conditions but may undergo degradation upon exposure to strong oxidizing agents or extreme pH conditions.
The boiling point, melting point, and solubility characteristics are not extensively documented but are critical for practical applications in laboratory settings.
4-Methyl-1-(3-methylphenyl)pentan-1-amine has several applications in scientific research:
Chemistry:
Used as a reference standard for analytical chemistry methods aimed at identifying synthetic cathinones.
Biology:
Investigated for its effects on neurotransmitter systems, particularly regarding its potential therapeutic applications despite psychoactive limitations.
Medicine:
Research continues into its pharmacological properties, although regulatory concerns limit clinical use.
Industry:
Employed in the development of new psychoactive substances and designer drugs .
The synthesis of 4-Methyl-1-(3-methylphenyl)pentan-1-amine relies heavily on Friedel-Crafts acylation for constructing the ketone precursor. This reaction involves the acylation of m-xylene (1,3-dimethylbenzene) with 4-methylvaleryl chloride under Lewis acid catalysis (e.g., AlCl₃). The reaction proceeds regioselectively, favoring acylation para to one methyl group due to steric and electronic directing effects, yielding 1-(3-methylphenyl)-4-methylpentan-1-one as the primary intermediate. Alternative routes involve Grignard reactions, where 3-methylbenzonitrile is treated with n-BuMgCl followed by acidic hydrolysis to generate the same ketone scaffold. These methods typically achieve yields exceeding 80% under optimized conditions [1] [5]. The ketone intermediate is pivotal for subsequent functionalization steps. Purification is typically achieved via distillation or recrystallization before proceeding to bromination.
Table 1: Key Synthetic Intermediates for 4-Methyl-1-(3-methylphenyl)pentan-1-amine
Intermediate | CAS Number | Key Reaction | Typical Yield (%) |
---|---|---|---|
1-(3-Methylphenyl)-4-methylpentan-1-one | Not provided | Friedel-Crafts Acylation | >80 |
α-Bromo-1-(3-methylphenyl)-4-methylpentan-1-one | Not provided | Bromination (Br₂/AlCl₃) | ~95 (crude) |
4-Methyl-1-(3-methylphenyl)pentan-1-amine | 1306921-40-3 | Amination (Pyrrolidine) | 70-85 |
The ketone intermediate undergoes electrophilic α-bromination using bromine (Br₂) catalyzed by a trace amount of aluminum trichloride (AlCl₃). This reaction selectively targets the alpha carbon adjacent to the carbonyl group, yielding α-bromo-1-(3-methylphenyl)-4-methylpentan-1-one in near-quantitative crude yields (~95%). Ring bromination is not observed under these controlled conditions. This α-bromoketone is highly reactive and used in situ without extensive purification. The subsequent key step involves nucleophilic displacement of the bromide by pyrrolidine. This amination reaction is typically conducted at room temperature in anhydrous solvents like dichloromethane or tetrahydrofuran, generating the tertiary amine scaffold – 4-Methyl-1-(3-methylphenyl)pentan-1-amine (structurally analogous to pyrovalerone derivatives but lacking the carbonyl group). This step generally provides isolated yields of 70-85% after purification [1] [4].
The synthetic route described yields the racemic mixture of 4-Methyl-1-(3-methylphenyl)pentan-1-amine. Resolution of enantiomers is achieved using chiral auxiliaries. The predominant method involves forming diastereomeric salts with chiral acids, most successfully dibenzoyl-D-tartaric acid (DBTA). The racemic free base is reacted with DBTA in refluxing ethanol. The resulting diastereomeric salts possess different solubilities. Sequential recrystallization from CH₂Cl₂/hexane mixtures enriches the less soluble diastereomer. After typically 3-4 recrystallizations, diastereomeric excess (d.e.) exceeding 95% is achieved, monitored by the disappearance of characteristic NMR signals (e.g., the ω-methyl triplet of the undesired enantiomer). The resolved salt is then treated with aqueous sodium carbonate to liberate the enantiomerically enriched free base. Final confirmation of enantiomeric purity (>99% ee) and absolute configuration assignment (typically R or S) is performed using chiral HPLC (e.g., Chiralpak AD column) and comparison of optical rotation ([α]²⁰D ≈ +60° or -60° for opposite enantiomers) [4] [7].
The 3-methylphenyl (meta-tolyl) ring is crucial for the compound's interaction with monoamine transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET). SAR studies across cathinone analogs indicate that substitution on the aryl ring significantly modulates potency and selectivity. The meta-methyl group enhances DAT/NET affinity compared to the unsubstituted phenyl analog. This enhancement is attributed to favorable hydrophobic interactions within a defined subpocket of the DAT binding site, potentially involving van der Waals contacts with non-polar residues. Compared to the 4-methylphenyl (para-tolyl) isomer (found in pyrovalerone), the 3-methylphenyl substitution in 4-Methyl-1-(3-methylphenyl)pentan-1-amine may induce subtle differences in the orientation of the molecule within the transporter binding site, potentially altering the balance of DAT versus NET affinity. While both isomers exhibit high DAT affinity, the meta-substitution might confer slightly reduced selectivity over NET compared to the para-substituted analog. Computational modeling suggests the meta-methyl group restricts free rotation of the phenyl ring, potentially stabilizing a bioactive conformation preferred by the DAT [6].
The pentylamine chain bearing the 4-methyl branch (isopentyl chain: -CH₂CH₂CH(CH₃)₂) is a key determinant of transporter inhibition potency. Shortening the alkyl chain (e.g., to propyl) or altering the branching (e.g., dimethyl substitution at the alpha carbon) drastically reduces DAT/NET affinity. The optimal activity resides in the 4-methylpentyl chain length, providing an optimal hydrophobic volume and distance between the aromatic ring and the protonatable nitrogen. Replacing the pyrrolidine nitrogen with less basic amines (e.g., piperidine, morpholine) or secondary amines significantly diminishes activity. The pyrrolidine ring's constrained size, high basicity (pKa ~10), and ability to form a critical hydrogen bond via its N-H (in the protonated form) or its ring nitrogen are essential. Its five-membered structure fits precisely within the transporter binding site. Enlarging the ring to piperidine (six-membered) causes a substantial loss in binding potency at DAT and NET, highlighting the steric sensitivity of the binding pocket. Furthermore, the stereochemistry of the carbon bearing the amine significantly influences activity. Typically, one enantiomer (e.g., the S-isomer in pyrovalerone analogs) exhibits markedly higher DAT/NET inhibition potency than its antipode, likely due to better complementarity with the chiral binding environment [4] .
Table 2: Impact of Structural Modifications on Transporter Activity (Representative Data)
Structural Feature | Modification Example | Relative DAT Affinity/Potency | Relative NET Affinity/Potency | Primary Effect |
---|---|---|---|---|
Aryl Substituent Position | 3-Methylphenyl (Target Compound) | ++++ | +++ | High DAT/NET affinity |
4-Methylphenyl (Pyrovalerone core) | ++++ | ++ | High DAT affinity, moderate NET affinity | |
Phenyl (Unsubstituted) | ++ | + | Reduced affinity | |
Alkyl Chain Length/Branching | -CH₂CH₂CH(CH₃)₂ (4-Methylpentyl) | ++++ | +++ | Optimal |
-CH₂CH₂CH₂CH₃ (n-Butyl) | ++ | ++ | Reduced affinity | |
-CH₂CH(CH₃)CH₂CH₃ (Sec-Pentyl) | + | + | Markedly reduced affinity | |
Amine | Pyrrolidine | ++++ | +++ | Optimal size and basicity |
Piperidine | + | + | Too large, reduced affinity | |
Dimethylamine | ++ | + | Reduced potency, altered selectivity | |
Stereochemistry | (S)-Enantiomer | ++++ | +++ | Typically higher activity |
(R)-Enantiomer | ++ | ++ | Reduced activity |
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: